2-Methyl-1-(propan-2-YL)phenanthrene
Description
2-Methyl-1-(propan-2-yl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene backbone substituted with a methyl group at position 2 and an isopropyl group at position 1. The isopropyl and methyl substituents in this compound influence its steric, electronic, and solubility properties, distinguishing it from simpler PAHs like naphthalene or unsubstituted phenanthrene.
Properties
CAS No. |
89202-98-2 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylphenanthrene |
InChI |
InChI=1S/C18H18/c1-12(2)18-13(3)8-10-16-15-7-5-4-6-14(15)9-11-17(16)18/h4-12H,1-3H3 |
InChI Key |
JZRRRWFABOOENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propan-2-yl)phenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives. For instance, starting with 2-methylphenanthrene, an isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(propan-2-yl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Phenanthrenequinones
Reduction: Dihydro derivatives
Substitution: Various alkylated or acylated phenanthrene derivatives
Scientific Research Applications
2-Methyl-1-(propan-2-yl)phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules.
Industry: Used in the production of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(propan-2-yl)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Substituent Position : The placement of methyl and isopropyl groups at C1 and C2 in this compound creates steric hindrance, reducing reactivity at these positions compared to unsubstituted phenanthrene. In contrast, 3-Propan-2-ylphenanthrene-9,10-dione’s dione groups enhance electrophilicity at C9 and C10 .
- Functional Groups: Methanone or ethanone derivatives (e.g., (Phenanthren-9-YL)(phenyl)methanone) introduce polarizable carbonyl groups, altering electronic properties and enabling hydrogen bonding, unlike the purely hydrocarbon target compound .
- Symmetry : Compounds like 3,6-Di(propan-2-yl)phenanthrene exhibit symmetric substitution, improving crystallinity, whereas the asymmetric substitution in the target compound may lead to varied packing in solid-state structures .
Physicochemical Properties
- Solubility: The isopropyl group in this compound increases hydrophobicity compared to hydroxylated analogs (e.g., 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone) but reduces it relative to dione-containing derivatives .
- Thermal Stability : Methyl and isopropyl groups enhance thermal stability compared to amine-substituted phenanthrenes (e.g., N-(1-phenylethyl)propan-2-amine), which decompose at lower temperatures due to amine reactivity .
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